N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide is a compound belonging to the class of azido-triazoles. This compound is characterized by the presence of an azido group (-N3) attached to a triazole ring, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 5-amino-1H-1,2,4-triazole with acetic anhydride to form the corresponding acetamide derivative. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle azides, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions, leading to the formation of triazole-fused heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for these reactions.
Major Products Formed
Triazole-Fused Heterocycles: Formed through cycloaddition reactions.
Amino Derivatives: Formed through reduction of the azido group
Scientific Research Applications
N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and bioactive compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive triazole derivatives.
Industry: Utilized in the development of new materials, including energetic materials and polymers
Mechanism of Action
The mechanism of action of N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide is largely dependent on its ability to interact with biological targets through its azido and triazole moieties. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido-triazole compound with similar chemical properties but different applications, particularly in the field of energetic materials.
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with a triazole ring, used as a less sensitive explosive.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: A triazole derivative with applications in the development of energetic salts.
Uniqueness
N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide is unique due to its combination of an azido group and an acetamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-azido-1H-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N7O/c1-2(12)6-3-7-4(9-8-3)10-11-5/h1H3,(H2,6,7,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBCNERZBNYCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30792527 |
Source
|
Record name | N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30792527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663884-30-8 |
Source
|
Record name | N-(5-Azido-1H-1,2,4-triazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30792527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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